5-Bromo-3-chloropyrazin-2-amine is an organic compound with the molecular formula and a CAS number of 21943-13-5. It typically appears as a white crystalline solid at room temperature. This compound is notable for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry .
5-Bromo-3-chloropyrazin-2-amine is classified as a halogenated pyrazine derivative. It is synthesized primarily through the chlorination of 5-bromopyrazine, followed by subsequent reactions under acidic conditions. Its structural features include bromine and chlorine substituents on the pyrazine ring, which contribute to its reactivity and potential biological activity .
The synthesis of 5-Bromo-3-chloropyrazin-2-amine commonly involves several steps:
The molecular structure of 5-Bromo-3-chloropyrazin-2-amine features a pyrazine ring with bromine at position 5 and chlorine at position 3, along with an amino group at position 2. The structural formula can be represented as follows:
Key structural data includes:
5-Bromo-3-chloropyrazin-2-amine is versatile in chemical reactions, including:
These properties indicate that the compound is stable under standard conditions but should be handled with care due to its potential hazards upon exposure .
5-Bromo-3-chloropyrazin-2-amine has several significant applications:
This compound's diverse applications make it a valuable entity in both academic research and industrial settings, highlighting its importance in modern chemistry.
The deliberate positioning of bromine and chlorine atoms at the C5 and C3 positions of the pyrazine ring creates differential reactivity that synthetic chemists exploit for sequential functionalization: #FFCC99
This compound’s utility extends beyond mere chemical novelty; it functions as a molecular linchpin in constructing complex pharmaceuticals. Patent analyses reveal its incorporation in kinase inhibitors [8] and androgen receptor modulators [8], where its halogenated pyrazine core enables precise spatial orientation of pharmacophores. The molecule’s drug-like properties are evidenced by computational analyses: LogP 1.27, TPSA 51.8 Ų, and high gastrointestinal absorption potential [7], aligning with Lipinski’s parameters for drug candidates.
Table 1: Electronic and Physicochemical Comparison of Halogenated Pyrazine and Pyridine Derivatives
Parameter | 5-Bromo-3-chloropyrazin-2-amine | 5-Bromo-3-chloropyridin-2-amine | Structural Implications |
---|---|---|---|
Basic pKa | 0.65 (pyrazine ring) | 2.3 (pyridine ring) | Enhanced electrophilicity in pyrazine |
Resonance Energy | 24.3 kcal/mol | 31 kcal/mol | Greater stability in pyridine |
Dipole Moment | 0 Debye | 2.26 Debye | Altered solvation & binding |
LogP (calc.) | 1.27 | 1.42 | Differential membrane permeation |
N-H Bond Angle | 117° | 116° | Minor steric variations |
Common Reactivity | Sequential cross-coupling | Selective C-Br activation | Divergent derivatization paths |
The pyrazine scaffold exhibits substantially diminished basicity (pKa 0.65) compared to pyridine analogs (pKa 2.3) [5] [9], creating superior electrophilic character for nucleophilic substitution. This electron-deficient nature translates to enhanced π-π stacking interactions with aromatic amino acid residues in target binding sites, as evidenced in kinase inhibitor design [8]. The symmetrical dipole moment in pyrazines (0 Debye) versus pyridines (2.26 Debye) [5] further influences binding orientation and solvation energetics.
Functionally, 5-bromo-3-chloropyrazin-2-amine demonstrates preferential reactivity at the bromine position under Sonogashira conditions, while its pyridine counterpart 5-bromo-3-chloropyridin-2-amine (CAS 38185-55-6) [6] shows diminished halogen discrimination in coupling reactions [9]. This differential behavior stems from the pronounced electron deficiency in pyrazines, which activates C-Br bonds toward oxidative addition. The hydrogen bonding capacity of the C2-amino group remains comparable in both systems, serving as a hydrogen bond donor in molecular recognition events critical for antimicrobial [2] and kinase inhibitory activity [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1